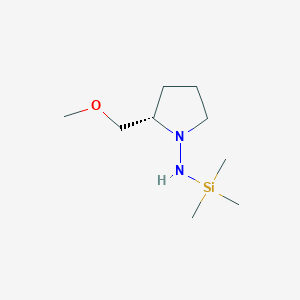
(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine
Descripción general
Descripción
(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxymethyl group and a trimethylsilyl group. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-proline with methoxymethyl chloride in the presence of a base to form (2S)-2-(methoxymethyl)pyrrolidine. This intermediate is then reacted with trimethylsilyl chloride in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxymethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine has diverse applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxymethyl and trimethylsilyl groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(methoxymethyl)pyrrolidine: Lacks the trimethylsilyl group but shares the pyrrolidine ring and methoxymethyl substituent.
(2S)-2-(methoxymethyl)morpholine: Contains a morpholine ring instead of a pyrrolidine ring.
(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: A more complex derivative with additional functional groups.
Uniqueness
The presence of both methoxymethyl and trimethylsilyl groups in (2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine imparts unique chemical properties, such as increased lipophilicity and steric bulk. These features enhance its utility in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propiedades
IUPAC Name |
(2S)-2-(methoxymethyl)-N-trimethylsilylpyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2OSi/c1-12-8-9-6-5-7-11(9)10-13(2,3)4/h9-10H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCBNKFOXCCWJZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369340 | |
| Record name | SBB017513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161401-36-1 | |
| Record name | (2S)-2-(Methoxymethyl)-N-(trimethylsilyl)-1-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161401-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB017513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
![[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B62061.png)
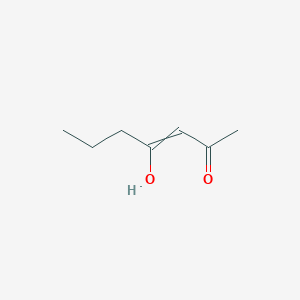
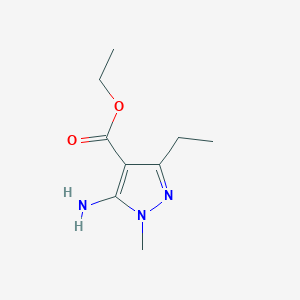
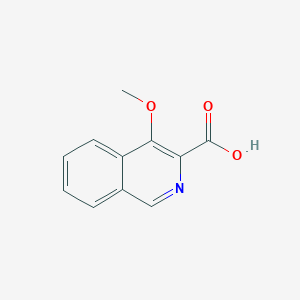
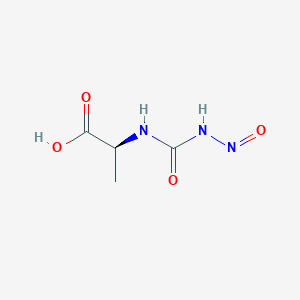
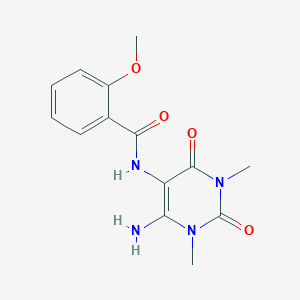

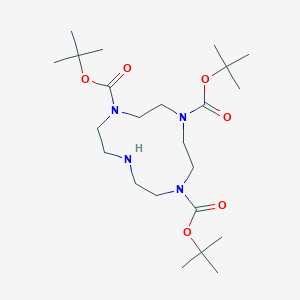

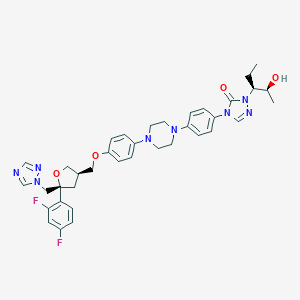

![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)

